molecular formula C12H10ClNOS B017064 Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- CAS No. 50508-57-1

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-

Cat. No. B017064
CAS RN: 50508-57-1
M. Wt: 251.73 g/mol
InChI Key: OFXVJJAAUSIJII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" involves multi-step chemical reactions. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system, showcasing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives through nucleophilic addition reactions (Pouzet et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" has been extensively studied using various spectroscopic and X-ray diffraction methods. For instance, the crystal and molecular structure analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone reveals intermolecular hydrogen bonding, indicating the importance of such bonds in the structural stability of these compounds (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" derivatives can lead to a variety of products depending on the reaction conditions. For example, a study on the synthesis and reactivity of similar compounds demonstrated the potential for creating a range of derivatives through nucleophilic addition reactions, highlighting the versatility of these methanone compounds in chemical synthesis (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of compounds related to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" include their solubility, melting point, and crystal structure. These properties are crucial for understanding the compound's behavior in various solvents and conditions, as well as for the development of new materials and drugs.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity with different nucleophiles and stability under various conditions, are essential for their application in synthetic chemistry and pharmaceutical development. Studies have shown that the electronic structure, including HOMO-LUMO gaps, plays a significant role in determining the reactivity and stability of these compounds (Shahana & Yardily, 2020).

Scientific Research Applications

Metabolism and Toxicological Implications

  • Drug Metabolism : Research highlights the complexity of drug metabolism, including the role of hepatic enzymes in the metabolic pathways of medications like methadone. This has implications for personalized therapy aiming for effective blood concentrations, underscoring the importance of understanding individual variability in drug metabolism and response (Dinis-Oliveira, 2016).

Environmental Impacts

  • Organochlorine Compounds : The environmental impact of chlorophenols, which share a chlorophenyl group with the compound of interest, has been extensively reviewed. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with their persistence in the environment being variable based on conditions. This highlights the ecological considerations necessary when dealing with chlorinated organic compounds (Krijgsheld & Gen, 1986).

Methanol Synthesis

  • Methanol as a Resource : Explores the utilization of methane for the production of valuable products including methanol. Methanol is identified as a clean-burning fuel with various applications, suggesting the relevance of research into efficient synthesis methods that could be related to the manipulation of similar compounds for energy applications (Strong, Xie, & Clarke, 2015).

properties

IUPAC Name

(2-amino-5-methylthiophen-3-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-7-6-9(12(14)16-7)11(15)8-4-2-3-5-10(8)13/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXVJJAAUSIJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648109
Record name (2-Amino-5-methylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-

CAS RN

50508-57-1
Record name (2-Amino-5-methylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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